

Technical Guide: Atovaquone-D4 Certificate of Analysis

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Compound of Interest

Compound Name: Atovaquone-D4

Cat. No.: B1461952

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key quality attributes and analytical methodologies associated with **Atovaquone-D4**, a deuterated internal standard crucial for the accurate quantification of Atovaquone in biological matrices. This document outlines the typical data presented in a Certificate of Analysis (CoA), details the experimental protocols for its characterization, and presents logical workflows for quality assessment.

Quantitative Data Summary

The following tables summarize the typical physical and chemical properties of **Atovaquone-D4** as presented in a Certificate of Analysis. Data is aggregated from various suppliers to provide a representative overview.

Table 1: General Properties

Parameter	Specification
Chemical Name	2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione-5,6,7,8-d4
Synonyms	Atovaquone Labeled d4, 2-[trans-4-(4-Chlorophenyl-D4)cyclohexyl]-3-hydroxy-1,4-naphthalenedione
Molecular Formula	C ₂₂ H ₁₅ D ₄ ClO ₃ [1]
Molecular Weight	Approximately 370.86 g/mol [1]
CAS Number	2070015-14-2[1][2]
Appearance	A solid, typically a yellow or orange powder[1][3]
Storage	Store at -20°C[1]

Table 2: Quality Control Specifications

Test	Method	Specification
Purity (HPLC)	HPLC	>97%[3]
Deuterated Forms	Mass Spectrometry	≥99% (d ₁ -d ₄)[2]
Identity	¹ H-NMR	Consistent with structure[1]
Identity	Mass Spectrometry	Consistent with structure
Solubility	Visually	Soluble in Chloroform[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize **Atovaquone-D4** are provided below.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate **Atovaquone-D4** from any non-deuterated Atovaquone and other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of 254 nm.
- Injection Volume: 10 µL.
- Procedure:
 - Prepare a stock solution of **Atovaquone-D4** in a suitable solvent (e.g., methanol or acetonitrile).
 - Dilute the stock solution to an appropriate concentration for analysis.
 - Inject the sample onto the HPLC system.
 - Monitor the chromatogram for the main peak corresponding to **Atovaquone-D4** and any impurity peaks.
 - Calculate the purity by dividing the area of the main peak by the total area of all peaks.

2.2. Mass Spectrometry (MS) for Identity and Deuterium Incorporation

Mass spectrometry is used to confirm the molecular weight of **Atovaquone-D4** and to determine the extent of deuterium labeling.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

- Ionization Mode: Positive or negative ion mode, depending on the adducts formed.
- Mass Analyzer: Set to scan a mass range that includes the expected molecular ion of **Atovaquone-D4** (m/z ~371).
- Procedure:
 - Prepare a dilute solution of **Atovaquone-D4** in a suitable solvent compatible with the ionization source.
 - Infuse the sample directly into the mass spectrometer or inject it via an LC system.
 - Acquire the mass spectrum and identify the molecular ion peak.
 - Analyze the isotopic distribution of the molecular ion peak to confirm the presence and extent of deuterium incorporation. The presence of ions corresponding to d1, d2, d3, and d4 species will be observed.

2.3. Proton Nuclear Magnetic Resonance (^1H -NMR) for Structural Confirmation

^1H -NMR spectroscopy is a powerful tool for confirming the chemical structure of **Atovaquone-D4**. The absence of signals in the aromatic region corresponding to the deuterated positions provides strong evidence for successful labeling.

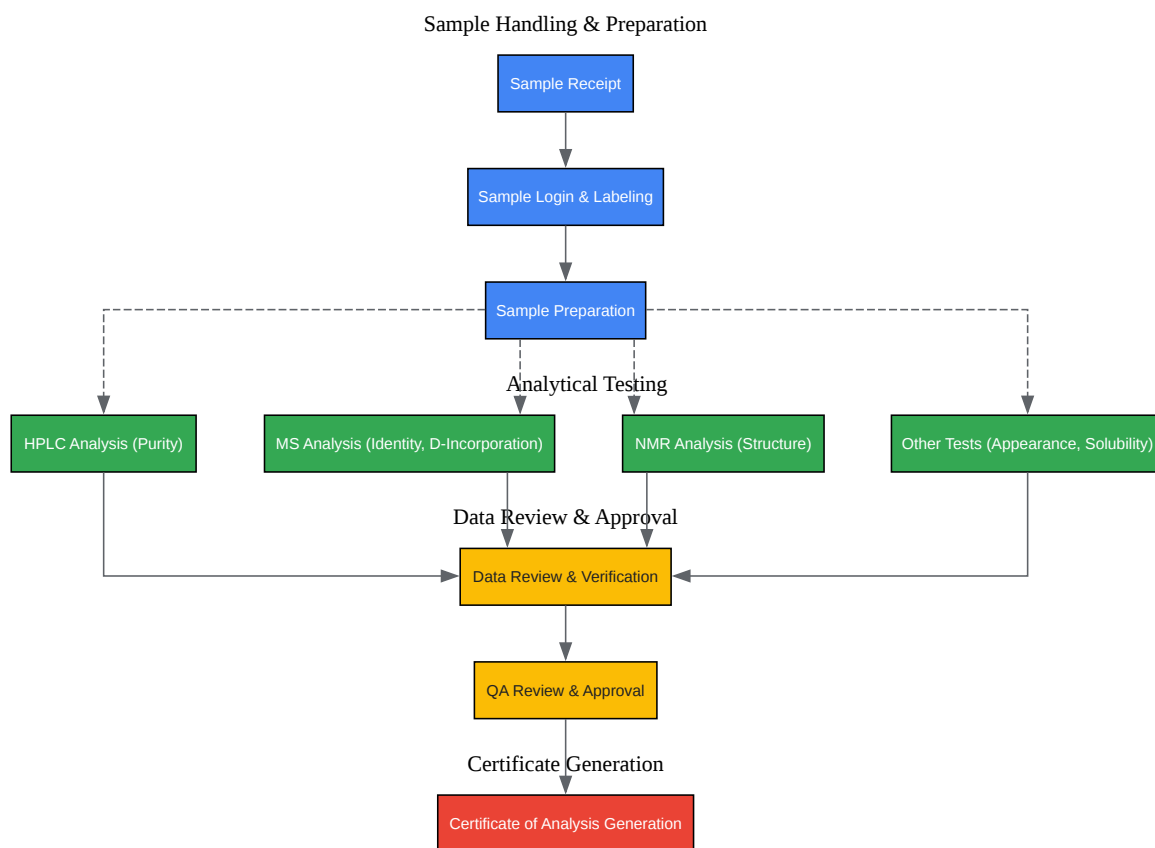
- Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Procedure:
 - Dissolve an accurately weighed sample of **Atovaquone-D4** in the chosen deuterated solvent.
 - Transfer the solution to an NMR tube.
 - Acquire the ^1H -NMR spectrum.

- Process the spectrum (Fourier transform, phase correction, and baseline correction).
- Integrate the signals and assign them to the corresponding protons in the **Atovaquone-D4** structure. The spectrum is expected to show signals for the non-deuterated protons, while the signals for the protons on the naphthalenedione ring (positions 5, 6, 7, and 8) should be absent or significantly reduced.

Workflow and Signaling Pathways

Certificate of Analysis Generation Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a pharmaceutical reference standard like **Atovaquone-D4**.

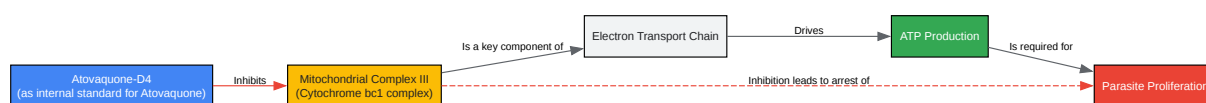


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Caption: A flowchart illustrating the process of generating a Certificate of Analysis.

Atovaquone's Mechanism of Action Signaling Pathway

While not directly part of the Certificate of Analysis, understanding the biological context of Atovaquone is crucial for researchers. Atovaquone is an inhibitor of the mitochondrial electron transport chain.



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